

Application Notes and Protocols: Ethyl Pyridazine-4-carboxylate in Medicinal Chemistry

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Compound of Interest

Compound Name: **Ethyl Pyridazine-4-carboxylate**

Cat. No.: **B1337446**

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Introduction

Ethyl pyridazine-4-carboxylate is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it an attractive starting material for the synthesis of a diverse range of bioactive molecules. The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, can be strategically functionalized to interact with various biological targets. This document provides detailed application notes and experimental protocols for the use of **ethyl pyridazine-4-carboxylate** and its derivatives in drug discovery, with a focus on their application as anticancer agents and enzyme inhibitors.

I. Applications in Medicinal Chemistry

Derivatives of **ethyl pyridazine-4-carboxylate** have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

- Anticancer Activity: Many pyridazine derivatives exhibit potent cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) pathways.

- Enzyme Inhibition: The pyridazine scaffold can be elaborated to design potent and selective inhibitors of various enzymes. Notably, derivatives have been developed as inhibitors of protein kinases like VEGFR-2 and EGFR, which are critical targets in oncology.
- Other Therapeutic Areas: Research has also explored the potential of pyridazine derivatives in other therapeutic areas, including their use as anti-inflammatory, antimicrobial, and anticonvulsant agents.

II. Quantitative Data Summary

The following tables summarize the in vitro biological activity of representative pyridazine derivatives.

Table 1: Anticancer Activity of Pyridazine Derivatives

Compound ID	Cancer Cell Line	Assay Type	IC50 (μM)	Reference
IXn	UO-31 (Renal)	EGFR Inhibition	0.65	[1]
IXg	UO-31 (Renal)	EGFR Inhibition	0.75	[1]
IXb	UO-31 (Renal)	EGFR Inhibition	0.82	[1]
IXI	UO-31 (Renal)	EGFR Inhibition	0.84	[1]
10e	MCF-7 (Breast)	Cytotoxicity	11	[2]
10d	MCF-7 (Breast)	Cytotoxicity	12	[2]

Table 2: Kinase Inhibitory Activity of Pyridazine Derivatives

Compound ID	Target Kinase	Assay Type	IC50 (μM)	Reference
IXn	EGFR	In vitro kinase assay	0.65	[1]
IXg	EGFR	In vitro kinase assay	0.75	[1]
Erlotinib (Ref.)	EGFR	In vitro kinase assay	0.95	[1]

III. Experimental Protocols

A. Synthesis Protocols

1. General Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives from Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

This protocol describes a common route to synthesize pyrazolo[3,4-d]pyrimidine scaffolds, which are potent anticancer agents.[\[2\]](#)[\[3\]](#)

- Step 1: Hydrolysis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1)
 - To a solution of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1) in a suitable solvent (e.g., ethanol), add a solution of sodium hydroxide.
 - Reflux the mixture for an appropriate time, monitoring the reaction by Thin Layer Chromatography (TLC).
 - After completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.
 - Filter the precipitate, wash with water, and dry to obtain 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid (2).
- Step 2: Cyclization to form 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (3)
 - Heat a mixture of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid (2) and formamide at a high temperature (e.g., 190°C) for several hours.[\[3\]](#)

- Monitor the reaction by TLC.
- Upon completion, cool the reaction mixture and pour it into ice water.
- Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure product (3).
- Step 3: Chlorination to form 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (4)
 - Reflux a mixture of compound (3) in phosphorus oxychloride (POCl₃) for several hours.[\[3\]](#)
 - After the reaction is complete, carefully pour the mixture onto crushed ice.
 - Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
 - Extract the product with an organic solvent (e.g., ethyl acetate).
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chlorinated intermediate (4).
- Step 4: Synthesis of Final Derivatives
 - The 4-chloro intermediate can be further reacted with various amines or other nucleophiles to generate a library of pyrazolo[3,4-d]pyrimidine derivatives. For example, reacting compound (4) with 4-aminobenzoic acid yields 4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid.[\[3\]](#)

B. Biological Assay Protocols

1. In Vitro VEGFR-2 Kinase Assay[\[4\]](#)[\[5\]](#)

This assay is used to determine the inhibitory activity of compounds against the VEGFR-2 kinase.

- Materials:

- Recombinant human VEGFR-2 kinase domain
- Substrate: Poly(Glu, Tyr) 4:1

- ATP (Adenosine triphosphate)
- Assay Buffer (e.g., 40mM Tris-HCl pH 7.4, 20mM MgCl₂, 0.1 mg/mL BSA)
- Test compounds dissolved in DMSO
- 96-well plates
- Kinase-Glo™ Luminescent Kinase Assay Kit (Promega)

- Protocol:
 - Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
 - In a 96-well plate, add the test compound dilutions, VEGFR-2 enzyme, and the substrate.
 - Initiate the kinase reaction by adding ATP.
 - Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
 - Stop the reaction and measure the amount of ATP remaining using the Kinase-Glo™ reagent according to the manufacturer's instructions. Luminescence is inversely proportional to kinase activity.
 - Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
 - Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

2. In Vitro EGFR Kinase Assay[1][6]

This protocol measures the inhibitory effect of compounds on EGFR kinase activity.

- Materials:
 - Recombinant human EGFR kinase

- A suitable peptide substrate
- ATP
- EGFR Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50µM DTT)[6]
- Test compounds in DMSO
- ADP-Glo™ Kinase Assay Kit (Promega)

• Protocol:

- Prepare serial dilutions of the test compounds.
- To a 384-well plate, add the test inhibitor, EGFR enzyme, and a mixture of the substrate and ATP.[6]
- Incubate the reaction at room temperature for 60 minutes.[6]
- Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]
- Add Kinase Detection Reagent and incubate for another 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[6]
- Measure the luminescence using a plate reader.
- Calculate the percentage of inhibition and determine the IC50 values as described for the VEGFR-2 assay.

3. MTT Cell Viability Assay[7][8][9]

This colorimetric assay determines the cytotoxic effect of compounds on cancer cell lines.

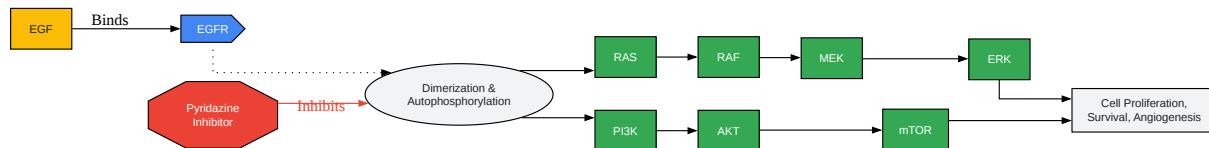
• Materials:

- Cancer cell lines (e.g., MCF-7, UO-31)

- Cell culture medium and supplements
- 96-well cell culture plates
- Test compounds dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Protocol:
 - Seed cells in a 96-well plate at a predetermined density (e.g., 5×10^3 cells/well) and allow them to adhere overnight.
 - Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
 - After the incubation period, add 10-20 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
 - Carefully remove the medium and add 100-150 μ L of the solubilization solution to dissolve the formazan crystals.
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.
 - Calculate the percentage of cell viability for each treatment relative to the vehicle control.
 - Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

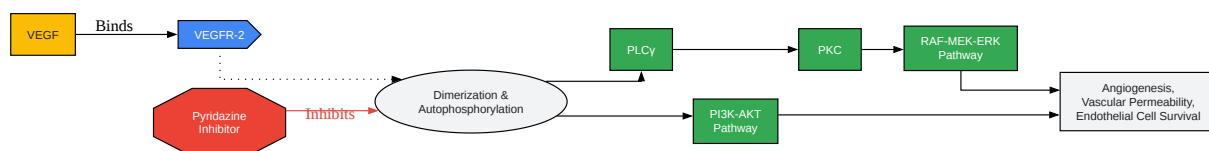
IV. Visualizations

Signaling Pathway Diagrams



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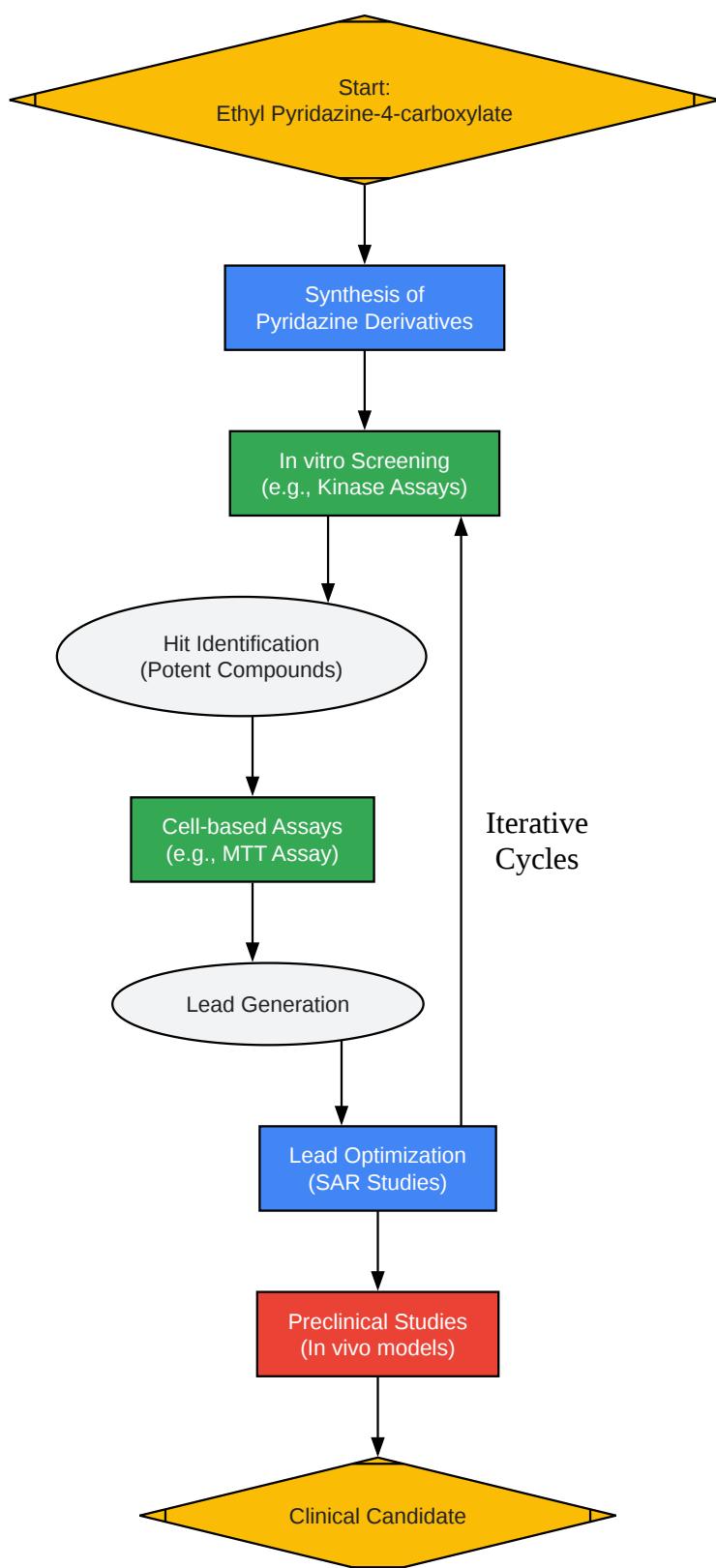
Caption: EGFR signaling pathway and the point of inhibition by pyridazine derivatives.



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Caption: VEGFR-2 signaling pathway and the point of inhibition by pyridazine derivatives.

Experimental Workflow Diagram

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Caption: A typical drug discovery workflow utilizing **ethyl pyridazine-4-carboxylate**.

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